molecular formula C21H23NO4S B13409058 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate

3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate

Cat. No.: B13409058
M. Wt: 385.5 g/mol
InChI Key: YIVLCIYZFGXDBT-UHFFFAOYSA-N
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Description

3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the indolium family and is characterized by its indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonate group enhances its solubility in water, making it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with 3,3-dimethylindole in the presence of a strong acid catalyst. This reaction forms the intermediate 2-(2-hydroxystyryl)-3,3-dimethylindole, which is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of solvent-free mechanochemical methods has also been explored to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the styryl group can be reduced to single bonds.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-(diethylamino)-2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate
  • 3,3′-disulfanediyldi(1H-1,2,4-triazol-5-amine)
  • 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]

Uniqueness

Compared to similar compounds, 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate stands out due to its unique combination of a hydroxystyryl group and a sulfonate groupIts strong fluorescence properties also make it a valuable tool in biological imaging and organic electronics .

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

3-[2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C21H23NO4S/c1-21(2)17-9-4-5-10-18(17)22(14-7-15-27(24,25)26)20(21)13-12-16-8-3-6-11-19(16)23/h3-6,8-13H,7,14-15H2,1-2H3,(H,24,25,26)

InChI Key

YIVLCIYZFGXDBT-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3O)CCCS(=O)(=O)[O-])C

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3O)CCCS(=O)(=O)[O-])C

Origin of Product

United States

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